

PRT3789: A Deep Dive into Target Engagement and Downstream Effects

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Compound of Interest

Compound Name: PRT3789
Cat. No.: B15623699

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Executive Summary

PRT3789 is a potent and highly selective first-in-class degrader of the SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 (SMARCA2), also known as Brahma (BRM). It operates through a mechanism of targeted protein degradation, inducing synthetic lethality in cancer cells harboring loss-of-function mutations in the highly homologous SMARCA4 (BRG1) gene. This technical guide provides a comprehensive overview of **PRT3789**'s mechanism of action, downstream cellular effects, and key preclinical and clinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area of precision oncology. While showing early promise, the clinical development of **PRT3789** has been paused, with the company focusing on a next-generation SMARCA2 degrader.

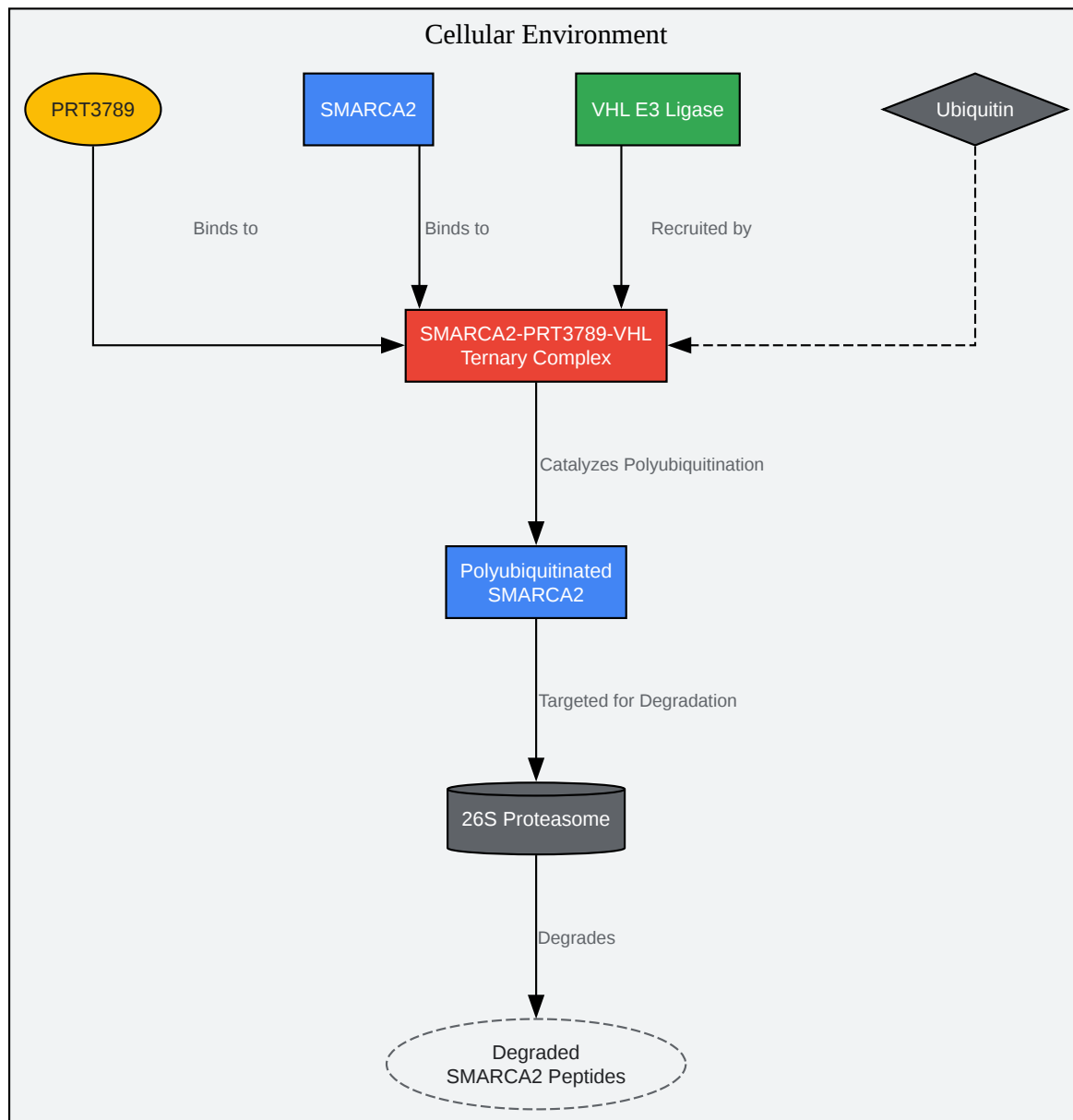
Introduction: The Rationale for Targeting SMARCA2

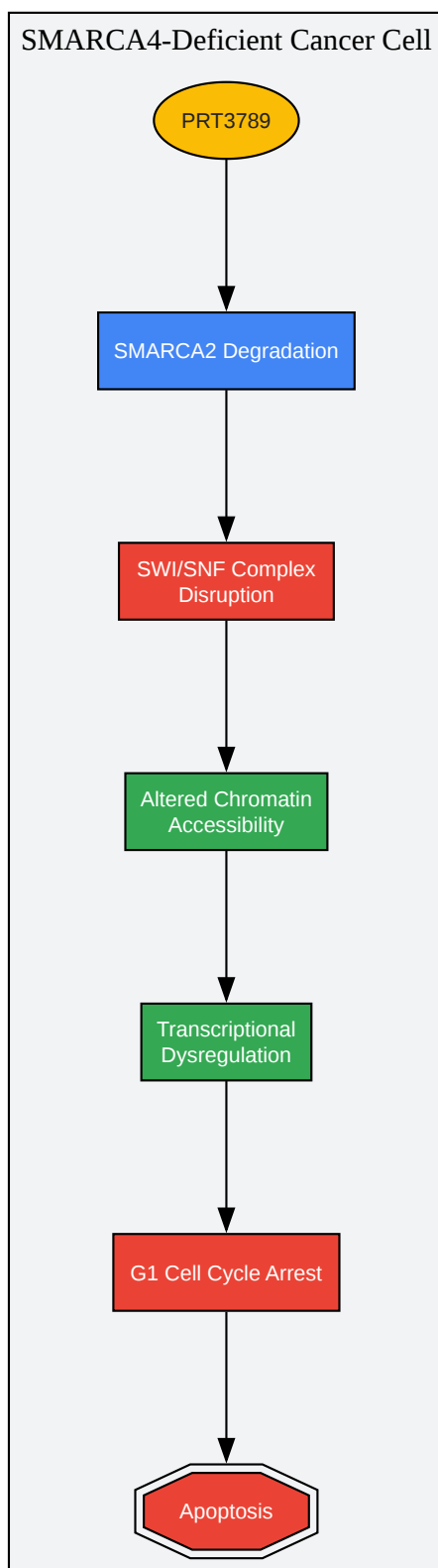
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. SMARCA4 and SMARCA2 are the two mutually exclusive ATPase subunits of this complex. In cancers with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This dependency creates a synthetic lethal vulnerability, where the selective degradation of SMARCA2 can lead to cancer cell death while sparing normal tissues with functional SMARCA4. **PRT3789** was developed to exploit this vulnerability.

Mechanism of Action: Targeted Degradation of SMARCA2

PRT3789 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Specifically, **PRT3789** is composed of a ligand that binds to the bromodomain of SMARCA2 and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings SMARCA2 into close proximity with the VHL E3 ligase, facilitating the transfer of ubiquitin molecules to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. This targeted degradation is highly selective for SMARCA2 over its close homolog SMARCA4.[\[1\]](#)







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References

- 1. PRT3789 is a First-in-Human SMARCA2-Selective Degradator that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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